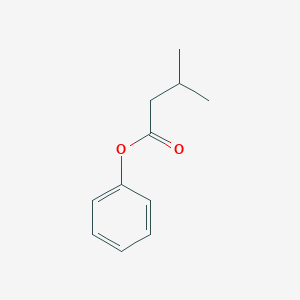

phenyl 3-methylbutanoate

Description

Contextualization of Ester Chemistry and Aromatic Esters in Academic Research

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group. Their synthesis, typically through the esterification of a carboxylic acid and an alcohol, is a cornerstone of organic chemistry. Aromatic esters, specifically, are those in which at least one of the alcohol or acid precursors contains an aromatic ring. These compounds are not merely academic curiosities; they are integral to numerous industries, serving as chemical feedstock for food and beverages, pharmaceuticals, and cosmetics. np-mrd.org

In academic research, aromatic esters are versatile scaffolds and are frequently encountered as key synthetic intermediates. researchgate.netsoton.ac.uk Contemporary research has moved beyond classical synthesis methods, such as Fischer-Speier esterification, towards milder and more efficient protocols like the Steglich esterification, which can be performed at ambient temperatures. rsc.org Advanced investigations are also exploring novel transition-metal-catalyzed transformations. These methods offer alternative reaction pathways by using the ester's carbonyl group as a leaving group, enabling diverse reactions such as arylation, etherification, and other cross-coupling reactions. researchgate.netsoton.ac.uk Such innovative approaches highlight the dynamic nature of ester chemistry and the continuous effort to develop more sustainable and versatile synthetic tools.

Significance of Phenyl 3-Methylbutanoate within Contemporary Ester Research

Within the broad field of ester research, phenyl 3-methylbutanoate (also known as phenyl isovalerate) holds particular significance as a model compound. It is frequently employed in foundational studies of esterification and hydrolysis reactions. Its structure, which combines a simple branched-chain carboxylic acid (3-methylbutanoic acid) and a fundamental aromatic alcohol (phenol), makes it an ideal substrate for investigating the mechanisms and kinetics of these critical transformations under various conditions.

The compound is of particular interest in biochemical and metabolic research. Scientists use phenyl 3-methylbutanoate to study the behavior of esterase enzymes, which are responsible for the hydrolysis of esters in biological systems. Understanding how these enzymes cleave the ester bond in phenyl 3-methylbutanoate provides insight into the metabolic fate of more complex ester-containing molecules, such as drugs or food additives. soton.ac.uk Furthermore, its potential use in drug delivery systems has been explored, owing to its ability to form stable esters that can be metabolized to release an active compound.

Overview of Current Research Trajectories and Gaps for Phenyl 3-Methylbutanoate

Current research involving phenyl 3-methylbutanoate is primarily focused on its role as a substrate in enzymatic and chemical hydrolysis studies. jst.go.jpscielo.brscielo.br These investigations are crucial for building predictive models of how flavorings and other xenobiotic esters are metabolized in biological systems. soton.ac.uk The data gathered from the hydrolysis of simple esters like phenyl 3-methylbutanoate helps to add confidence to the safety assessments of a wide range of structurally related compounds used in consumer products. soton.ac.uk

Despite its utility as a model compound, there is a noticeable gap in the literature concerning dedicated research on phenyl 3-methylbutanoate itself. While general synthetic methods for esters are well-established, detailed studies optimizing the synthesis specifically for phenyl 3-methylbutanoate are not extensively published. Its application in materials science, a growing area for other aromatic esters, remains largely unexplored. sigmaaldrich.comontosight.ai Future research could focus on leveraging this compound as a building block for novel polymers or other functional materials, or further exploring its specific interactions within complex biological matrices beyond its role as a simple metabolic model.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | phenyl 3-methylbutanoate | nih.gov |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.gov |

| CAS Number | 15806-38-9 | nih.gov |

| InChI | InChI=1S/C11H14O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | nih.gov |

| InChIKey | GBXSANZZKSPQKM-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC(C)CC(=O)OC1=CC=CC=C1 | nih.gov |

Spectroscopic Data

| Spectroscopy Type | Data Reference | Source(s) |

| 13C NMR | Predicted spectra available in databases. | np-mrd.orgnih.gov |

| GC-MS | Spectral data available in databases. | nih.gov |

| Infrared (IR) | Spectral data for isomers like phenyl 2-methylbutanoate are available. | nih.gov |

Properties

IUPAC Name |

phenyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSANZZKSPQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876469 | |

| Record name | BUTANOIC ACID, 3-METHYL-, PHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-38-9 | |

| Record name | 3-Methylbutanoic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015806389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BUTANOIC ACID, 3-METHYL-, PHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbutanoic acid, phenyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35CS6N8FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Bioprospecting Investigations

Identification in Pimpinella haussknechtii Essential Oil

Phenyl 3-methylbutanoate has been identified as a significant constituent of the essential oil derived from the fruits of Pimpinella haussknechtii, a plant species belonging to the Umbelliferae (Apiaceae) family. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil revealed that this compound, also known as 4-(prop-2-enyl)-phenyl-3'-methylbutyrate, can be the most abundant component, constituting up to 56.7% of the total oil. nih.govbrieflands.comresearchgate.net This high concentration underscores its importance in the chemical profile of this particular plant species. The essential oil of P. haussknechtii is a complex mixture, with other major constituents identified as bicyclogermacrene (B1253140) (8.9%), germacrene D (7.6%), perilla aldehyde (3.5%), and β-caryophyllene (2.9%). nih.govbrieflands.comresearchgate.net

Table 1: Major Chemical Constituents of Pimpinella haussknechtii Fruit Essential Oil

| Compound | Percentage (%) | Chemical Class |

| Phenyl 3-methylbutanoate | 56.7 | Phenylpropanoid |

| Bicyclogermacrene | 8.9 | Sesquiterpene Hydrocarbon |

| Germacrene D | 7.6 | Sesquiterpene Hydrocarbon |

| Perilla Aldehyde | 3.5 | Oxygenated Monoterpene |

| β-Caryophyllene | 2.9 | Sesquiterpene Hydrocarbon |

Classification as a Phenylpropanoid Derivative

Phenyl 3-methylbutanoate is classified as a phenylpropanoid derivative. nih.govnih.gov Phenylpropanoids are a large group of natural compounds characterized by a C6-C3 carbon skeleton, consisting of a phenyl ring with a three-carbon side chain. mdpi.com In the case of phenyl 3-methylbutanoate, the structure is specifically 4-(prop-2-enyl)-phenyl-3'-methylbutanoate. nih.govnih.gov Within the Pimpinella genus, phenylpropanoids are often categorized into two main groups: the propenylphenol-type (4-monosubstituted phenylpropanoid) and the pseudoisoeugenol-type (2,5-disubstituted phenylpropanoid). nih.gov Phenyl 3-methylbutanoate belongs to the propenylphenol-type. nih.gov

Distribution within the Pimpinella Genus and Related Species

The genus Pimpinella is extensive, comprising over 150 species distributed worldwide, with significant populations in China, Turkey, and Iran. brieflands.commdpi.com While phenyl 3-methylbutanoate is a major component in P. haussknechtii, the chemical composition of essential oils can vary significantly across different Pimpinella species. For instance, the major constituent of Pimpinella anisum (anise) is typically trans-anethole. nih.gov In contrast, studies on Pimpinella kotschyana have reported β-caryophyllene as a major component. brieflands.com The presence and relative abundance of specific compounds like phenyl 3-methylbutanoate can serve as a chemotaxonomic marker, helping to differentiate between species within this diverse genus. researchgate.net

Methodologies for Natural Product Isolation and Purification

Hydrodistillation Techniques for Volatile Oil Extraction

Hydrodistillation is a primary and widely used method for extracting essential oils from plant materials, including the fruits of Pimpinella species. brieflands.comtandfonline.comresearchgate.netnih.gov This technique involves the co-distillation of plant material with water. The steam and volatile components are then condensed, and the essential oil is separated from the aqueous layer. A common apparatus used for this process is the Clevenger-type apparatus. brieflands.com The duration of hydrodistillation can influence the yield and composition of the extracted essential oil. researchgate.net For instance, in one study, the essential oil from P. haussknechtii was obtained through hydrodistillation for three hours. brieflands.com While effective, traditional hydrodistillation can be time-consuming. research-nexus.net Newer methods, such as microwave-assisted hydrodistillation (MAHD), have been shown to reduce extraction time and energy consumption significantly. research-nexus.net

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purification

Following the initial extraction of the essential oil, High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of individual compounds like phenyl 3-methylbutanoate. nih.govnih.gov In the case of isolating phenyl 3-methylbutanoate from P. haussknechtii essential oil, a YMC-Pak-Sil column (250 × 20 mm) was utilized with a gradient system of hexane (B92381) and a mixture of hexane and ethyl acetate (B1210297) (9:1). nih.govnih.gov This process allowed for the successful isolation of the compound for further structural elucidation using techniques such as NMR and mass spectrometry. nih.govnih.gov

Reverse-phase HPLC methods are also applicable for the analysis of similar compounds, such as 4-methylphenyl 3-methylbutanoate. sielc.com These methods typically employ a C18 or a specialized reverse-phase column, like a Newcrom R1, with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.comelementlabsolutions.comchromatographyonline.com The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of aromatic and unsaturated compounds due to potential π-π interactions between the analyte and the stationary phase. elementlabsolutions.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Initial Screening and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in the field of natural product chemistry and bioprospecting. It is exceptionally well-suited for the separation, detection, and identification of volatile and semi-volatile compounds within complex mixtures. The coupling of gas chromatography's high-resolution separation capabilities with the precise detection and structural elucidation power of mass spectrometry makes it an indispensable tool for the initial screening and tentative identification of target molecules like phenyl 3-methylbutanoate from various natural matrices.

The general workflow involves the extraction of volatile compounds from a source material (e.g., plant leaves, flowers, or insect secretions), often through methods like hydro-distillation or solvent extraction. This extract is then injected into the GC-MS system. In the gas chromatograph, compounds are vaporized and separated based on their boiling points and affinity for a stationary phase within a long capillary column. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for identification by comparison with established spectral libraries.

Detailed Research Findings

A pertinent example of GC-MS application in identifying related structures is the investigation of the essential oil from the fruits of Pimpinella haussknechtii. nih.gov While not identifying phenyl 3-methylbutanoate itself, this research showcases the exact methodology used to screen for and identify novel phenylpropanoid derivatives.

In the study, the chemical composition of the essential oil was analyzed directly by GC-MS. nih.gov The analysis revealed the presence of thirty-six distinct components, which accounted for 94.9% of the total oil. nih.gov A significant, previously unknown compound was detected at a high concentration (56.7%). nih.govresearchgate.net Although this major peak was not present in the standard GC-MS libraries, its mass spectrum provided the crucial initial data for its eventual identification as 4-(prop-2-enyl)-phenyl-3'-methylbutanoate, a new phenylpropanoid derivative. nih.govresearchgate.net

The identification process relies on interpreting the fragmentation pattern in the mass spectrum. For a compound like phenyl 3-methylbutanoate, ionization in the mass spectrometer would typically lead to characteristic fragment ions that are diagnostic of its structure.

Advanced sampling techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are often employed to pre-concentrate volatile analytes from a sample before GC-MS analysis. redalyc.orgnih.gov This enhances detection limits, which is particularly useful for identifying trace compounds in complex matrices like plant volatiles or insect pheromones. researchgate.netnih.gov For even more complex samples, two-dimensional gas chromatography (GCxGC) can be used to separate co-eluting compounds, providing a much higher degree of resolution. fmach.it

The table below details the findings from the GC-MS analysis of Pimpinella haussknechtii essential oil, illustrating the type of data generated during a bioprospecting screening.

Table 1: Major Volatile Compounds Identified in Pimpinella haussknechtii Fruit Oil by GC-MS

Data sourced from Sajjadi et al. (2006). nih.govresearchgate.net

The following table simulates the expected primary mass spectral fragments that would be used to identify phenyl 3-methylbutanoate during a GC-MS screening. The molecular ion peak [M]+ would be observed, along with fragments corresponding to the loss of specific parts of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for Phenyl 3-methylbutanoate

Chemical Synthesis Pathways and Mechanistic Elucidation

Conventional Esterification Strategies for Phenyl 3-Methylbutanoate

The most common methods for synthesizing phenyl 3-methylbutanoate involve the direct reaction of a carboxylic acid or its derivatives with phenol (B47542). These strategies are widely employed due to their reliability and straightforward nature.

Acid-Catalyzed Fischer Esterification Mechanisms

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or the water produced is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.com Initially, the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com While effective for many alcohols, the direct esterification of phenols can be less efficient due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols. chemistrysteps.com

Synthesis from Phenol and 3-Methylbutanoic Acid

The direct synthesis of phenyl 3-methylbutanoate involves the Fischer esterification of phenol and 3-methylbutanoic acid (also known as isovaleric acid). hu.edu.jo This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions to drive the equilibrium towards the product. wikipedia.org The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the phenol. masterorganicchemistry.com

Table 1: Reaction Parameters for the Synthesis of Phenyl 3-Methylbutanoate via Fischer Esterification

| Parameter | Condition | Source |

| Reactants | Phenol and 3-Methylbutanoic Acid | hu.edu.jo |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | wikipedia.org |

| Temperature | Reflux | |

| Key Feature | Equilibrium-driven reaction | masterorganicchemistry.commasterorganicchemistry.com |

Alternative Synthetic Routes Involving Acid Anhydrides or Acid Chlorides

To circumvent the equilibrium limitations of Fischer esterification and to achieve higher yields under milder conditions, more reactive derivatives of 3-methylbutanoic acid, such as its acid anhydride (B1165640) or acid chloride, are often used. libretexts.org

The reaction of an acid chloride with an alcohol (or phenol) is a highly efficient method for ester formation. libretexts.org For instance, 2-(4-chlorophenyl)-3-methylbutanoyl chloride can be reacted with an alcohol to produce the corresponding ester. google.com Similarly, acid anhydrides react with alcohols to form esters. libretexts.org The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate these reactions. rsc.orgopenstax.org In some cases, unsymmetrical anhydrides, like those formed from a carboxylic acid and trifluoroacetic anhydride, can be used as highly reactive intermediates for ester synthesis. openstax.org Another approach involves the in-situ generation of an acid chloride intermediate from a benzyl (B1604629) ester using ferric(III) chloride, which then reacts with an alcohol to yield the desired ester. researchgate.net

Stereoselective Synthesis Approaches (Referencing related methylbutanoate derivatives)

The synthesis of chiral esters, where the stereochemistry at a specific center is controlled, is of significant interest, particularly in the pharmaceutical and fragrance industries. While direct stereoselective synthesis of phenyl 3-methylbutanoate itself is less commonly described, methods developed for related methylbutanoate derivatives can provide insight into potential strategies.

For example, stereoselective routes to 4-methylpregabalin (B8757328) stereoisomers have been developed starting from ethyl 3-methylbutanoate. beilstein-journals.org This synthesis involves a key step of organocatalytic Michael addition to a racemic nitroalkene, demonstrating the potential for creating specific stereoisomers. beilstein-journals.org Another approach involves the Johnson-Claisen rearrangement, which has been utilized in the synthesis of chiral lavandulol (B192245) derivatives, including (+)-lavandulyl 2-methylbutanoate. researchgate.net Furthermore, stereoselective synthesis of unnatural α-amino acid derivatives has been achieved through photoredox catalysis, a method that could potentially be adapted for other chiral butanoates. rsc.org The synthesis of optically active β-aminoalkoxyborane complexes has also been reported, highlighting another avenue for stereoselective transformations. google.com

Utilization of Phenyl 3-Methylbutanoate and its Derivatives as Synthetic Intermediates

Phenyl 3-methylbutanoate and its structural analogs serve as valuable intermediates in the synthesis of more complex molecules. For instance, derivatives of 3-phenylpropionic acid are used in various synthetic applications. google.com The ester functional group can be readily transformed into other functional groups. For example, esters can be hydrolyzed to carboxylic acids, converted to amides through aminolysis, or undergo transesterification with other alcohols. libretexts.org

Derivatives of phenyl 3-methylbutanoate have been used in the synthesis of biologically active compounds. For example, N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine, a related structure, is an intermediate in the synthesis of the insecticide τ-Fluvalinate. chemicalbook.com Similarly, other complex esters like ((3-(4-bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate have been synthesized, indicating the utility of the methylbutanoate scaffold in constructing diverse chemical entities. ontosight.ai The versatility of the ester group allows for its incorporation into a wide range of molecular architectures, making phenyl 3-methylbutanoate and its derivatives useful building blocks in organic synthesis.

Enzymatic Synthesis and Biotransformation Methodologies

Biocatalytic Production of Esters Using Hydrolases

Hydrolases, particularly lipases and esterases, are powerful tools in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high selectivity and under mild conditions. jst.go.jpnih.gov

The synthesis of esters using hydrolases such as lipases and esterases is a widely adopted green chemistry approach. nih.gov These enzymes function to hydrolyze ester bonds in aqueous environments but can be ingeniously used to catalyze the reverse reaction—synthesis—in non-aqueous or micro-aqueous conditions. nih.govresearchgate.net The primary mechanisms are direct esterification, the reaction of an alcohol with a carboxylic acid, and transesterification, where an existing ester reacts with an alcohol to form a new ester. conicet.gov.armasterorganicchemistry.com

For the synthesis of phenyl 3-methylbutanoate, this involves the reaction between phenol (B47542) and 3-methylbutanoic acid. Lipases are particularly favored for such reactions due to their stability in organic solvents, broad substrate specificity, and lack of a need for cofactors. researchgate.net Research on the enzymatic synthesis of structurally similar esters, such as phenethyl isovalerate, has demonstrated the feasibility of using immobilized lipases to achieve high yields, with solvents like toluene (B28343) allowing for enzyme reuse over multiple cycles. The catalytic mechanism of lipases involves a "catalytic triad" of serine, histidine, and aspartate residues in the active site, which facilitates the acylation of the enzyme followed by nucleophilic attack from the alcohol. mdpi.com

Various microbial lipases have been successfully employed for the synthesis of other phenolic esters, demonstrating the potential for this method. For instance, freeze-dried biomass of the yeast Yarrowia lipolytica has been used as a whole-cell biocatalyst for the esterification of phenolic acids, in some cases showing higher conversion rates than isolated commercial lipases. researchgate.net

| Enzyme (Source) | Substrates | Product | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Immobilized Lipase (B570770) | Phenylethanol + Isovaleric acid | Phenethyl isovalerate | Esterification | Toluene solvent allows for enzyme reuse for ≥20 cycles. | |

| Lipase B from Candida antarctica (CALB) | Phenolic acids + 1-Butanol | Butyl phenolate (B1203915) esters | Esterification | Demonstrates substrate specificity; less effective for phenylacetic acids compared to Y. lipolytica. | researchgate.net |

| Yarrowia lipolytica (whole-cell) | 3-Phenylpropanoic acid + Butanol | Butyl 3-phenylpropanoate | Esterification | Achieved high conversion (75-98%), outperforming commercial CALB in some cases. | researchgate.net |

| Lipase Amano PS (Burkholderia cepacia) | (±)-1-phenylethanol + Vinyl acetate (B1210297) | (R)-1-phenylethyl acetate | Transesterification | Effective for kinetic resolution, yielding the (S)-alcohol and (R)-ester with high enantiomeric excess. | researchgate.net |

While phenyl 3-methylbutanoate is not a chiral molecule, enzymatic resolution is a critical technique for producing enantiomerically pure forms of its chiral analogs, which are valuable in pharmaceuticals and as chiral building blocks. jocpr.comnih.gov Kinetic resolution relies on the stereoselectivity of enzymes, most commonly lipases, which react at different rates with the two enantiomers of a racemic mixture. researchgate.net This can be applied by either enantioselective hydrolysis of a racemic ester or enantioselective esterification/transesterification of a racemic alcohol. mdpi.comjocpr.com

For example, the kinetic resolution of racemic secondary alcohols like (±)-1-phenylethanol can be achieved through transesterification using an acyl donor (e.g., vinyl acetate) and a lipase. researchgate.net The lipase preferentially acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-alcohol) unreacted. researchgate.netmdpi.com This results in a separable mixture of an enantiomerically enriched ester and an enantiomerically enriched alcohol. jocpr.com Similarly, hydrolysis of a racemic ester, such as ethyl 3-hydroxy-3-phenylpropanoate, can be performed where the enzyme selectively hydrolyzes one enantiomer to the corresponding acid, leaving the other ester enantiomer untouched. scielo.br Lipases from Pseudomonas and Candida species are frequently used for these resolutions. scielo.br

| Enzyme | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Recovered Ester | Enantiomeric Excess (e.e.) of Acid Product | Reference |

|---|---|---|---|---|---|

| PCL (Pseudomonas cepacia Lipase) | 4 | 50 | 98% (R) | 93% (S) | scielo.br |

| CRL (Candida rugosa Lipase) | 24 | 45 | 75% (R) | 90% (S) | scielo.br |

| PLE (Pig Liver Esterase) | 0.6 | 52 | 20% (R) | 22% (S) | scielo.br |

| AOP (Aspergillus oryzae Protease) | 24 | 50 | 35% (R) | 35% (S) | scielo.br |

Microbial Fermentation Strategies for Ester Biosynthesis

Whole-cell fermentation offers a "one-pot" solution for ester production, where microorganisms synthesize both the necessary enzymes and the precursor molecules from a simple carbon source like glucose. tennessee.edunih.gov Various microorganisms, including yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica) and bacteria (Lactic Acid Bacteria), are known to naturally produce a wide range of flavor-active esters during fermentation. bohrium.comresearchgate.netoup.com

The key enzymes in microbial ester biosynthesis are often alcohol acyltransferases (AATs). bohrium.com These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, a high-energy thioester, to form the corresponding ester. researchgate.netgoogle.com Therefore, for the microbial production of phenyl 3-methylbutanoate, the fermentation process must be engineered or optimized to generate the two required precursors: a phenolic alcohol (like phenol or 2-phenylethanol) and 3-methylbutanoyl-CoA (isovaleryl-CoA). The availability of these precursors is often the limiting factor in the production of specific esters. nih.gov Strategies to enhance production can include supplementing the fermentation medium with precursors or genetically engineering the microbes to overproduce the necessary alcohols and acyl-CoAs. nih.govzju.edu.cn

Investigation of Metabolic Pathways Relevant to Ester Bioproduction (Referencing related phenyl and butanoate pathways)

The biosynthesis of phenyl 3-methylbutanoate within a microbial host is contingent on the metabolic pathways that supply its constituent parts.

The phenyl precursor , such as 2-phenylethanol, is typically derived from the catabolism of L-phenylalanine via the Ehrlich pathway. nih.govasm.orgoup.com This pathway involves three main steps: transamination of L-phenylalanine to phenylpyruvate, decarboxylation to phenylacetaldehyde, and finally, reduction to 2-phenylethanol. nih.govoup.com Alternatively, microorganisms can synthesize L-phenylalanine de novo from central carbon metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway) through the multi-step Shikimate pathway. nih.govwikipedia.org Phenylacetate, another related precursor, is also formed through the Ehrlich pathway by the oxidation of phenylacetaldehyde. researchgate.netnih.gov

The 3-methylbutanoate precursor , isovaleryl-CoA, is derived from the catabolism of the branched-chain amino acid L-leucine. zju.edu.cncore.ac.uk The pathway diverts the 2-keto acid intermediate of leucine (B10760876) biosynthesis, 2-ketoisocaproate (also called α-ketoisovalerate), which is then converted to isovaleryl-CoA. researchgate.net This intermediate can then be used by an alcohol acyltransferase for ester synthesis.

By understanding and engineering these distinct metabolic routes, it is possible to channel metabolic flux towards the overproduction of both the phenyl and the 3-methylbutanoyl moieties, creating a cellular environment ripe for their final enzymatic condensation into phenyl 3-methylbutanoate. zju.edu.cncore.ac.uk

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

The ¹H-NMR spectrum of phenyl 3-methylbutanoate provides specific information about the chemical environment of each proton in the molecule. The phenyl group displays signals in the aromatic region, while the 3-methylbutanoate portion shows characteristic aliphatic signals.

The protons of the phenyl ring typically appear as a complex multiplet or as distinct doublets and triplets depending on the substitution pattern. For a monosubstituted ring, signals are expected between δ 7.0 and 7.5 ppm. The isovalerate moiety gives rise to three distinct sets of signals: a doublet for the two terminal methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) group adjacent to the carbonyl. nih.gov

A predicted ¹H-NMR spectrum provides the following expected chemical shifts and multiplicities. np-mrd.org

Interactive Data Table: ¹H-NMR Spectroscopic Data for Phenyl 3-methylbutanoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (ortho) | 7.15 - 7.25 | Multiplet (d) | N/A | 2H |

| H-3', H-5' (meta) | 7.35 - 7.45 | Multiplet (t) | N/A | 2H |

| H-4' (para) | 7.25 - 7.35 | Multiplet (t) | N/A | 1H |

| H-2 | 2.35 | Doublet (d) | 7.2 | 2H |

| H-3 | 2.18 | Multiplet (m) | N/A | 1H |

| H-4 (2 x CH₃) | 0.98 | Doublet (d) | 6.8 | 6H |

Note: Data is based on values for structurally similar compounds and predictive models. nih.govnp-mrd.org Actual experimental values may vary based on solvent and instrument frequency.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester is particularly diagnostic, appearing far downfield.

The spectrum shows four distinct signals for the phenyl group and four signals for the 3-methylbutanoate chain. The carbonyl carbon (C-1) is observed around δ 171.7 ppm. nih.gov The carbons of the phenyl ring resonate between δ 121 and δ 151 ppm. The aliphatic carbons of the side chain appear in the upfield region, with the two equivalent methyl carbons (C-4) showing a signal around δ 22.4 ppm. nih.gov

Interactive Data Table: ¹³C-NMR Spectroscopic Data for Phenyl 3-methylbutanoate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-1) | 171.7 |

| -CH₂- (C-2) | 43.4 |

| -CH- (C-3) | 25.9 |

| -CH₃ (C-4) | 22.4 |

| C-1' (ipso) | 150.8 |

| C-2', C-6' (ortho) | 121.6 |

| C-3', C-5' (meta) | 129.4 |

| C-4' (para) | 125.8 |

Note: Data is based on values for structurally similar compounds. nih.gov Actual experimental values may vary.

2D NMR experiments provide correlational data that helps to piece the molecular puzzle together by showing how different atoms are connected or related in space. acs.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (³JHH). emerypharma.com For phenyl 3-methylbutanoate, a COSY spectrum would show a cross-peak between the methylene protons (H-2) and the methine proton (H-3), and another between the methine proton (H-3) and the six methyl protons (H-4), confirming the structure of the isovalerate chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (¹JCH). columbia.edu This allows for the unambiguous assignment of each carbon atom that has protons attached. For example, the proton signal at δ 0.98 would correlate with the carbon signal at δ 22.4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different parts of the molecule. ceitec.czlibretexts.org Key correlations would include the methylene protons (H-2) to the carbonyl carbon (C-1) and the carbons of the phenyl ring (C-2', C-6'), as well as the phenyl protons to the ipso-carbon (C-1'). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comlibretexts.org This is particularly useful for determining conformation and stereochemistry. In phenyl 3-methylbutanoate, NOESY could show correlations between the ortho-protons (H-2', H-6') of the phenyl ring and the methylene protons (H-2) of the butanoate chain, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The mass spectrum of an ester typically shows a molecular ion peak (M⁺) and characteristic fragment ions. nih.govlibretexts.orgchemguide.co.uk For phenyl 3-methylbutanoate (C₁₁H₁₄O₂, MW = 178.23), the molecular ion peak would be observed at m/z 178.

Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. The fragmentation of phenyl 3-methylbutanoate is expected to produce a prominent acylium ion at m/z 85, resulting from the cleavage of the ester's C-O bond. Other significant fragments would include ions corresponding to the phenyl group (m/z 77) and the phenoxy group (m/z 93). The base peak in similar esters is often the acylium ion or a fragment derived from the alkyl chain. nih.govnih.gov

Interactive Data Table: Predicted EI-MS Fragmentation for Phenyl 3-methylbutanoate

| m/z | Proposed Fragment Ion | Formula |

| 178 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₂]⁺ |

| 94 | Phenol (B47542) radical cation | [C₆H₆O]⁺ |

| 85 | Isovaleryl cation | [C₅H₉O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 57 | Butyl cation | [C₄H₉]⁺ |

Note: Fragmentation patterns are predicted based on general principles and data from similar compounds. nih.govnih.govnih.gov

ESI is a soft ionization technique that typically results in very little fragmentation. It is commonly used with liquid chromatography (LC-MS). For phenyl 3-methylbutanoate, ESI-MS in positive ion mode would primarily show the protonated molecular ion [M+H]⁺ at m/z 179.2. oup.comnih.gov This technique is highly sensitive and is excellent for confirming the molecular weight of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in phenyl 3-methylbutanoate. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. For an aromatic ester like phenyl 3-methylbutanoate, the key absorptions are associated with the carbonyl group (C=O), the carbon-oxygen single bonds (C-O), and the aromatic ring.

The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For aromatic esters, this band typically appears at a lower wavenumber (around 1730-1715 cm⁻¹) compared to saturated esters, a shift attributed to the conjugation of the carbonyl group with the aromatic ring. libretexts.orgorgchemboulder.com

The ester functional group also exhibits characteristic C-O stretching vibrations. Two distinct C-O stretching bands are expected: an asymmetric C-C-O stretch and a symmetric O-C-C stretch. In aromatic esters, these bands are typically found in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions, respectively. spectroscopyonline.com

The presence of the phenyl group is confirmed by several characteristic absorptions. These include weak C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. vscht.cz Additionally, strong bands due to C-H out-of-plane bending in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring. libretexts.org

The aliphatic isovalerate portion of the molecule will show C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.

The expected characteristic IR absorption bands for phenyl 3-methylbutanoate are summarized in the following table.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Weak to Medium |

| 2960-2870 | C-H Stretch | Aliphatic (Isovaleryl) | Medium to Strong |

| 1730-1715 | C=O Stretch | Aromatic Ester | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium, multiple bands |

| 1310-1250 | Asymmetric C-C-O Stretch | Ester | Strong |

| 1130-1100 | Symmetric O-C-C Stretch | Ester | Strong |

| 900-675 | C-H Out-of-plane Bend | Aromatic Ring | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For phenyl 3-methylbutanoate, the UV-Vis spectrum is dominated by absorptions arising from the π-electron system of the phenyl group.

Aromatic compounds typically exhibit two main absorption bands in the UV region. The first is a strong absorption, often referred to as the E-band (ethylenic), which corresponds to a π → π* transition within the benzene ring. For monosubstituted benzenes, this band usually appears around 200-210 nm. The second, weaker band, known as the B-band (benzenoid), arises from another π → π* transition and is characterized by fine vibrational structure. This band is typically observed in the 250-270 nm range.

In phenyl 3-methylbutanoate, the ester group acts as a substituent on the benzene ring. The oxygen atom of the ester group has non-bonding electrons that can interact with the π-system of the ring, which can influence the position and intensity of these absorption bands. This interaction generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band. Studies on related aromatic esters, such as phenyl benzoate, show maximal absorption that can be attributed to the substituted phenyl ring system. cdnsciencepub.com The specific absorption maxima for phenyl 3-methylbutanoate are expected to be in the regions typical for phenyl esters.

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π* (E-band) | Phenyl Group |

| ~250-270 | π → π* (B-band) | Phenyl Group |

The carbonyl group of the ester also has a weak n → π* transition, but this is often obscured by the much stronger absorptions of the aromatic ring.

X-ray Diffraction for Solid-State Molecular Structure (If applicable to derivatives or related crystalline forms)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While phenyl 3-methylbutanoate is a liquid at room temperature, this technique is highly applicable to its crystalline derivatives or related solid aromatic esters. tandfonline.com Should a suitable crystalline form of a derivative be obtained, single-crystal X-ray diffraction analysis would provide a wealth of structural information.

This information includes:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule, revealing its preferred conformation in the solid state. For example, it would define the planarity of the ester group and the rotational orientation of the phenyl ring relative to the ester plane. iucr.org

Stereochemistry: For chiral derivatives, X-ray diffraction can unambiguously determine the absolute configuration.

Crystal Packing: It elucidates how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between aromatic rings. iucr.orgresearchgate.net These interactions are crucial for understanding the physical properties of the solid material.

Studies on related crystalline aromatic esters have provided detailed insights into their solid-state structures. For instance, the crystal structure of caffeic acid phenethyl ester confirmed its molecular geometry and packing stabilized by intermolecular hydrogen bonds. nih.gov Similarly, analysis of other butanoate and phenyl ester derivatives has detailed their conformations and the supramolecular assemblies formed through various non-covalent interactions. nih.govresearchgate.net Therefore, X-ray diffraction remains a critical tool for the complete structural characterization of any solid-state derivatives of phenyl 3-methylbutanoate.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like phenyl 3-methylbutanoate. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for analyzing complex mixtures. researchgate.net The GC component separates individual compounds from a mixture based on their volatility and interaction with the stationary phase of the GC column. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data.

Method Development for Trace Analysis in Complex Mixtures

The analysis of phenyl 3-methylbutanoate at trace levels within complex matrices, such as those found in food, environmental samples, or biological fluids, necessitates meticulous method development. A key consideration is the choice of the GC column. For many applications involving volatile compounds, a column with a 5% phenyl polysilphenylene-siloxane stationary phase is effective. chromatographyonline.com For highly complex samples, two-dimensional gas chromatography (GCxGC) offers enhanced separation power by using two columns with different stationary phases, which can resolve compounds that co-elute in a single-dimension separation. chromatographyonline.com

Sample preparation is another critical aspect of trace analysis. Techniques like solid-phase microextraction (SPME) can be employed to pre-concentrate phenyl 3-methylbutanoate from a sample, thereby increasing the sensitivity of the analysis. For instance, using an 85 μm polyacrylate fiber for SPME can enhance detection limits when analyzing aqueous or volatile matrices. Isotope dilution assays, which involve adding a known amount of an isotopically labeled version of phenyl 3-methylbutanoate as an internal standard, can correct for matrix effects and improve the accuracy of quantification.

The following table outlines typical parameters for the GC-MS analysis of volatile compounds in complex samples.

Table 1: Illustrative GC-MS Parameters for Trace Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm x 0.25 µm | Standard column for separating volatile compounds. |

| Injection Mode | Splitless | To transfer the entire sample onto the column for maximum sensitivity. |

| Oven Program | Initial temp. 40°C, ramp to 250°C | To separate compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) | To create characteristic fragmentation patterns for identification. drawellanalytical.com |

| MS Acquisition | Full Scan or SIM | Full scan for identifying unknown compounds, SIM for quantifying known targets. |

Headspace Extraction and Analysis Techniques for Volatile Compounds

Headspace analysis is a sample preparation technique particularly well-suited for volatile compounds like phenyl 3-methylbutanoate in solid or liquid samples. researchgate.net This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. chromatographyonline.com This approach is advantageous as it is a clean sampling technique that avoids the introduction of non-volatile matrix components into the GC system, which could otherwise cause contamination and interfere with the analysis. nih.gov

The optimization of headspace extraction conditions is critical for achieving the best sensitivity. researchgate.net Parameters such as incubation temperature and time must be carefully controlled. researchgate.net For example, an incubation temperature of 140°C and a 15-minute incubation time have been shown to provide good sensitivity in some analyses. researchgate.net

Selective Ion Monitoring (SIM) and Retention Time Locking (RTL) for Enhanced Specificity

For targeted analysis aiming to quantify phenyl 3-methylbutanoate, especially at very low concentrations, Selective Ion Monitoring (SIM) mode is often preferred over full-scan mode. sun.ac.za In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte's mass spectrum. sun.ac.za This significantly increases sensitivity by reducing background noise and allows for more time to be spent measuring the ions of interest. chromatographyonline.comsun.ac.za This targeted approach is highly valuable for the analysis of trace contaminants in food and environmental samples.

Retention Time Locking (RTL) is a technique used to ensure that the retention time of a compound remains consistent across different analyses and even different instruments. researchgate.netscience.gov This is achieved by adjusting the column head pressure to match the retention time of a specific compound (the locking compound) to a known value. researchgate.net RTL is particularly useful in high-throughput screening and when comparing analytical results with a database of compounds with locked retention times. researchgate.netscience.gov The combination of SIM for sensitivity and RTL for reproducibility provides a highly specific and reliable method for the routine quantification of phenyl 3-methylbutanoate. science.gov

High-Performance Liquid Chromatography (HPLC) in Analytical Separations

While GC-MS is a primary tool for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile or thermally labile compounds. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases.

Optimization of Chromatographic Conditions for Phenyl 3-Methylbutanoate

The successful separation of phenyl 3-methylbutanoate by HPLC depends on the careful optimization of several chromatographic parameters. sielc.cominnovareacademics.in Reversed-phase (RP) HPLC is a common mode used for this type of compound, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.cominnovareacademics.in

A typical mobile phase for the analysis of a related compound, 4-methylphenyl 3-methylbutanoate, consists of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com The choice of organic modifier (acetonitrile vs. methanol) and the composition of the mobile phase are critical variables for controlling retention and selectivity. chromatographyonline.com Phenyl-based stationary phases can also be employed, offering different selectivity compared to standard C18 columns due to potential π-π interactions with the aromatic ring of phenyl 3-methylbutanoate. chromatographyonline.com

The following table summarizes key parameters that are typically optimized for an HPLC method.

Table 2: Key Parameters for HPLC Method Optimization

| Parameter | Typical Range/Options | Influence on Separation |

|---|---|---|

| Stationary Phase | C18, C8, Phenyl | Affects selectivity based on hydrophobicity and other interactions. sielc.comchromatographyonline.com |

| Mobile Phase | Acetonitrile/Water, Methanol (B129727)/Water | The type and ratio of organic solvent control the elution strength. sielc.comchromatographyonline.com |

| pH of Mobile Phase | 2.5 - 7.5 | Can affect the retention of ionizable compounds. chromatographyonline.com |

| Flow Rate | 0.5 - 2.0 mL/min | Influences analysis time and column efficiency. innovareacademics.in |

| Column Temperature | Ambient to 60°C | Can affect viscosity, retention times, and peak shape. acs.org |

| Detection Wavelength | 200 - 400 nm (for UV) | Selected based on the analyte's maximum absorbance for best sensitivity. innovareacademics.in |

Coupled HPLC Techniques (e.g., HPLC-Diode Array Detection (DAD))

To enhance the information obtained from an HPLC separation, it is often coupled with advanced detection systems. High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) is a powerful technique that provides spectral information in addition to the chromatographic data. mdpi.com A DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously. mdpi.com This provides a UV-Vis spectrum for each peak, which can aid in peak identification and purity assessment. mdpi.com

The development of an HPLC-DAD method involves selecting a stationary phase, such as an ODS Hypersil C-18 column, and a mobile phase that provides good separation. mdpi.com The DAD allows for the selection of the optimal wavelength for quantification post-analysis and can help to identify co-eluting peaks if their spectra are different. This technique has been successfully applied to the analysis of various compounds in complex matrices, demonstrating its utility for the analysis of compounds like phenyl 3-methylbutanoate. mdpi.com

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Orbitrap Tandem Mass Spectrometry (UHPLC-ESI-Orbitrap-MS/MS) for Metabolite Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), particularly using an Orbitrap mass analyzer, represents the state-of-the-art for the untargeted and targeted analysis of small molecules in complex biological or environmental samples. nih.govdiva-portal.org This methodology offers superior resolution and mass accuracy compared to lower-resolution techniques, enabling the confident identification and quantification of analytes. researchgate.net

Detailed Research Findings

While specific studies detailing the analysis of phenyl 3-methylbutanoate using UHPLC-ESI-Orbitrap-MS/MS are not prevalent in the reviewed literature, a general methodology can be described based on the analysis of similar aromatic esters and other metabolites in research matrices such as plant extracts or food samples. nih.govnih.gov The process involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

Sample Preparation: The initial step involves extracting the analyte from the sample matrix. For a plant or fruit sample, this could involve homogenization followed by solid-liquid extraction with a solvent like methanol or acetonitrile. nih.gov The extract is then centrifuged and filtered to remove particulate matter before injection into the UHPLC system. nih.gov

Chromatographic Separation: The extract is injected into the UHPLC system, where it passes through a column packed with a stationary phase (e.g., C18) that separates compounds based on their physicochemical properties, such as polarity. researchgate.netnih.gov A gradient elution is typically used, where the mobile phase composition (e.g., a mixture of water with formic acid and acetonitrile) is varied over time to effectively separate a wide range of compounds. acs.org

Mass Spectrometric Detection: As compounds elute from the UHPLC column, they are introduced into the mass spectrometer through an electrospray ionization (ESI) source. ESI ionizes the molecules, typically by protonation in positive ion mode to form a protonated molecule ([M+H]⁺). nih.gov The Orbitrap mass analyzer then measures the mass-to-charge ratio (m/z) of the ions with high resolution and accuracy (typically <5 ppm), allowing for the determination of the elemental composition. researchgate.net

For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest (e.g., the [M+H]⁺ ion of phenyl 3-methylbutanoate) is isolated and fragmented, and the m/z of the resulting product ions are measured. This fragmentation pattern provides a structural fingerprint of the molecule. mdpi.com

The table below illustrates the expected data from a UHPLC-ESI-Orbitrap-MS/MS analysis of phenyl 3-methylbutanoate.

Interactive Data Table: Illustrative UHPLC-ESI-Orbitrap-MS/MS Data for Phenyl 3-methylbutanoate

| Parameter | Value | Description |

| Compound Name | Phenyl 3-methylbutanoate | The analyte of interest. |

| Molecular Formula | C₁₁H₁₄O₂ | The elemental composition of the neutral molecule. |

| Monoisotopic Mass | 178.0994 g/mol | The exact mass of the most abundant isotope of the neutral molecule. |

| Ionization Mode | Positive ESI | Electrospray ionization in positive mode is common for esters. |

| Precursor Ion ([M+H]⁺) | 179.1067 | The theoretical m/z of the protonated molecule. |

| Illustrative Retention Time (RT) | Variable | Highly dependent on the specific column and gradient conditions used. |

| Illustrative MS/MS Fragments (m/z) | 94.0439 | Corresponds to the phenol (B47542) fragment ion [C₆H₅OH+H]⁺. |

| 85.0648 | Corresponds to the isovaleryl cation [C₅H₉O]⁺. | |

| 57.0704 | Corresponds to the isobutyl cation [C₄H₉]⁺ resulting from the loss of CO. |

Note: The retention time and fragmentation data are illustrative and based on the chemical structure of the compound. Actual results would be obtained from experimental analysis.

This advanced analytical technique provides a powerful tool for the unambiguous identification and precise quantification of phenyl 3-methylbutanoate in complex research matrices, which is essential for understanding its role in biological and environmental systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For phenyl 3-methylbutanoate, these calculations reveal the interplay between its phenyl ring and the flexible ester chain.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. science.govscience.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) or LanL2DZ, are used to determine the most stable conformation (the minimum energy structure) of phenyl 3-methylbutanoate. science.govresearchgate.netresearchgate.netdntb.gov.ua The process involves geometry optimization, where the coordinates of the atoms are adjusted until the lowest energy state is found. science.gov

These calculations provide key geometric parameters. For instance, a DFT analysis would yield the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. semanticscholar.org In analogous compounds, DFT has been used to study the effects of different substituents on molecular structure and stability. researchgate.net For phenyl 3-methylbutanoate, key structural aspects include the planarity of the phenyl ring and the rotational flexibility around the ester linkage and the isobutyl group.

Table 1: Representative Theoretical Calculation Parameters for Phenyl 3-Methylbutanoate Analysis This table is illustrative, based on common computational practices for similar molecules.

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | DFT / B3LYP / 6-311++G(d,p) | Determination of the lowest energy molecular structure. | researchgate.netdergipark.org.tr |

| Vibrational Frequencies | DFT / B3LYP / 6-311++G(d,p) | Simulation of IR and Raman spectra to compare with experimental data. | researchgate.netasianresassoc.org |

| Electronic Properties | TD-DFT / CAM-B3LYP | Calculation of electronic transitions, HOMO-LUMO energies, and UV-Vis spectra. | nih.gov |

| Charge Distribution | Natural Bond Orbital (NBO) | Analysis of charge delocalization and intramolecular interactions. | dergipark.org.trasianresassoc.org |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. semanticscholar.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter that indicates the molecule's chemical stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap indicates that the molecule is more prone to chemical reactions. semanticscholar.org For phenyl 3-methylbutanoate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester, a common feature in such aromatic esters.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. biomedpharmajournal.org It plots the electrostatic potential onto the molecule's electron density surface. In an MEP map, different colors signify varying electrostatic potentials:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. For phenyl 3-methylbutanoate, this area is anticipated around the carbonyl oxygen atom. biomedpharmajournal.org

Blue: Regions of low electron density and positive electrostatic potential, representing sites prone to nucleophilic attack. biomedpharmajournal.org

Green: Regions of neutral potential.

The MEP map provides a clear picture of the molecule's charge distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) centers. dntb.gov.uabohrium.com

Table 2: Key Electronic Properties Derived from DFT Calculations This table presents conceptual data for phenyl 3-methylbutanoate based on general principles of computational chemistry.

| Property | Significance | Predicted Location/Value for Phenyl 3-Methylbutanoate | Reference |

| HOMO Energy | Correlates with ionization potential; indicates electron-donating ability. | Primarily on the phenyl ring. | semanticscholar.org |

| LUMO Energy | Correlates with electron affinity; indicates electron-accepting ability. | Primarily on the C=O group of the ester moiety. | semanticscholar.org |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and polarizability. | A relatively large gap, suggesting good stability. | semanticscholar.org |

| MEP Negative Region (Red) | Site for electrophilic attack. | Carbonyl oxygen atom. | biomedpharmajournal.orgbohrium.com |

| MEP Positive Region (Blue) | Site for nucleophilic attack. | Hydrogen atoms of the phenyl ring and near the carbonyl carbon. | biomedpharmajournal.orgbohrium.com |

Vibrational Spectroscopy Simulations and Validation Against Experimental Data

Computational methods are extensively used to simulate the vibrational spectra (Infrared and Raman) of molecules. uzh.ch By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. mdpi.com These simulations are critical for the interpretation and assignment of experimental spectra. nsf.gov

For phenyl 3-methylbutanoate, a theoretical IR spectrum would be calculated from the optimized geometry. The calculated frequencies and their corresponding intensities can then be compared with an experimental Fourier-transform infrared (FTIR) spectrum. researchgate.nethbni.ac.insemanticscholar.org This comparison helps validate the accuracy of the computational model and allows for a confident assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, C-O stretching, aromatic C-H bending, and aliphatic C-H stretching. researchgate.net Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, so a scaling factor is sometimes applied to improve the match. mdpi.com

Computational Modeling of Reaction Mechanisms and Catalytic Processes (Focusing on analogous ester reactions)

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For phenyl 3-methylbutanoate, the focus is often on analogous esterification and hydrolysis reactions. The Fischer esterification, a common method for synthesizing esters, can be modeled to understand its reaction pathway. sciencemadness.org

Using DFT, researchers can map the potential energy surface of the reaction between phenol (B47542) and 3-methylbutanoic acid. This involves calculating the energies of reactants, transition states, intermediates, and products. Such studies can determine the activation energy, which governs the reaction rate, and provide insights into the catalytic role of acids. For instance, modeling can show how a proton from the acid catalyst interacts with the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of the phenol. Response surface methodology (RSM) can also be applied to statistically model and optimize reaction conditions like temperature and catalyst loading for similar esterification processes. researchgate.net

In Silico Analysis of Chemical Interactions and Binding Affinities

In silico methods are employed to study the non-covalent interactions that govern the chemical behavior of phenyl 3-methylbutanoate in various environments. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties and intermolecular associations of the compound. researchgate.netresearchgate.net

The analysis focuses on interactions such as:

Hydrogen Bonds: Although phenyl 3-methylbutanoate cannot donate a hydrogen bond, its carbonyl oxygen can act as a hydrogen bond acceptor. rsc.org

π-π Stacking: Interactions between the phenyl rings of two molecules.

C-H···π Interactions: Interactions between the C-H bonds of one molecule and the π-system of the phenyl ring of another. researchgate.net

Van der Waals Forces: General attractive or repulsive forces between molecules. researchgate.net

Computational tools can quantify the strength of these interactions. For example, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.netbohrium.com This type of analysis provides insights into how phenyl 3-methylbutanoate molecules might pack in a solid state and which non-covalent forces are most significant in stabilizing the structure. This understanding is applicable to its general chemical behavior, such as its solubility in different solvents and its physical state.

Chemical Contributions in Flavor and Aroma Research

Chemical Classification as a Volatile Ester

Phenyl 3-methylbutanoate, with the molecular formula C₁₁H₁₄O₂, is chemically classified as a volatile aromatic ester. nih.gov Esters are organic compounds derived from the reaction of an acid (in this case, 3-methylbutanoic acid, also known as isovaleric acid) and an alcohol (in this case, phenol). The structure of phenyl 3-methylbutanoate is characterized by a phenyl group (a six-carbon aromatic ring) attached to the oxygen atom of the ester group, and a branched four-carbon chain (the 3-methylbutanoate moiety). ontosight.ai

| Property | Description | Source |

| IUPAC Name | phenyl 3-methylbutanoate | nih.gov |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Functional Group | Ester (specifically, a phenol (B47542) ester) | hmdb.ca |

| Classification | Aromatic Ester | |

| Precursors | 3-methylbutanoic acid and phenol | |

| Key Structural Features | Phenyl group, 3-methylbutanoate moiety | ontosight.ai |

Contribution to Volatile Chemical Profiles in Natural Products and Fermented Matrices

Esters are fundamental to the flavor and aroma profiles of numerous foods, with their formation being a key outcome of fermentation. libretexts.orgnih.gov While phenyl 3-methylbutanoate itself is not widely documented as a major volatile in many common foods, its structural analogs and other 3-methylbutanoate esters are significant contributors to the sensory characteristics of various fermented products.

For instance, studies on the long-term fermentation of soy sauce have identified related esters as key volatile compounds. Specifically, ethyl 3-methylbutanoate (ethyl isovalerate) was found to be strongly associated with the later stages of fermentation, contributing to the complex flavor profile. ewha.ac.kr Similarly, research on the fermentation of durian, a fruit known for its potent aroma, shows that the profile of volatile flavor compounds changes substantially during the process, with a notable presence of various esters. researchgate.net

The formation of these esters is often linked to the metabolic activity of microorganisms, which produce alcohols and carboxylic acids as part of the fermentation process. libretexts.org In cattle rumen fluid, a complex fermentation matrix, 2-methylbutyrate (B1264701) and 3-methylbutyrate (the anionic form of 3-methylbutanoic acid) have been identified as minor fermentation end-products, demonstrating the availability of the necessary precursor for forming 3-methylbutanoate esters in such biological systems. nih.gov

Table: Examples of 3-Methylbutanoate Esters in Fermented Products This table is interactive. Click on the headers to sort.

| Compound Name | Product | Role/Observation | Source |

|---|---|---|---|

| Ethyl 3-methylbutanoate | Soy Sauce | Key volatile associated with long-term fermentation. | ewha.ac.kr |

| Phenethyl 3-methylbutanoate | Beer, Grape Brandy | Found as a flavor component. | thegoodscentscompany.com |

| Benzyl (B1604629) 3-methylbutanoate | Not specified | A known flavoring agent. | nih.govhmdb.ca |

Studies on the Chemical Release and Interaction of Esters in Model Food Systems

The release and perception of esters like phenyl 3-methylbutanoate in food are governed by complex chemical and physical interactions within the food matrix. The formation of esters is often the result of a condensation reaction between an alcohol and a carboxylic acid, a process that occurs naturally during the aging of products like wine. libretexts.org This reaction is reversible; the addition of water can lead to hydrolysis, where the ester breaks down into its constituent acid and alcohol, which can diminish the product's flavor. libretexts.org

Research into food systems highlights several factors that influence the behavior of esters:

Matrix Composition: The release of volatile esters is significantly affected by the food matrix. For example, studies on stewed chicken show that thermal processing causes proteins to degrade, which can release amino acids that are precursors to flavor compounds, including esters. mdpi.com

Chemical Reactions: Besides simple esterification and hydrolysis, esters can be formed through other biocatalytic pathways like transesterification, alcoholysis, or acidolysis, often facilitated by enzymes such as lipases. nih.gov These reactions are studied for their potential in creating "green" industrial processes for flavor synthesis. nih.gov

Molecular Interactions: In model systems, the interactions between ester molecules and other components are crucial. In mixtures containing esters and alkanes, orientational and proximity effects can influence the system's properties. researchgate.net Research indicates that in such systems, the number of ester-ester interactions can decrease as the size of the ester's alkyl group increases. researchgate.net

Table: Factors Influencing Ester Behavior in Food Systems This table is interactive. Click on the headers to sort.

| Factor | Description | Impact on Esters | Source |

|---|---|---|---|

| Hydrolysis | The chemical breakdown of a compound due to reaction with water. | Reverses ester formation, splitting the ester into its parent acid and alcohol, potentially reducing flavor. | libretexts.org |

| Esterification | The reaction of an acid and an alcohol to form an ester and water. | Creates the characteristic fruity and floral aromas associated with esters during fermentation and aging. | libretexts.orgnih.gov |

| Food Matrix | The physical and chemical composition of the food (e.g., proteins, fats, water). | Affects the retention and release of volatile esters, influencing the perceived aroma. | mdpi.com |

| Enzymatic Activity | Biocatalysis by enzymes like lipases. | Can synthesize esters through various reactions (esterification, transesterification) under mild conditions. | nih.gov |

Q & A

Advanced Research Question

- QSAR modeling : The OECD QSAR Toolbox employs read-across approaches using hydrolysis products (e.g., 3-methylbutanoic acid) to predict repeated-dose toxicity .

- Density functional theory (DFT) : Calculates excited-state properties (e.g., LE/CT gaps) to optimize fluorescence efficiency in derivatives, as demonstrated for structurally analogous triarylboranes .

- Molecular dynamics simulations : Assess interactions with biological targets (e.g., olfactory receptors) to rationalize flavor or fragrance activity .

How can phenyl 3-methylbutanoate be analyzed in natural product matrices (e.g., essential oils) with high sensitivity?

Advanced Research Question

- Solid-phase microextraction (SPME) : Using 85 μm polyacrylate fibers for pre-concentration, followed by GC analysis on 5% phenyl columns, enhances detection limits in aqueous or volatile matrices .

- Two-dimensional GC-MS (GC×GC) : Separates co-eluting compounds in complex oils (e.g., mint or lavender extracts) .

- Isotope dilution assays : Quantify trace levels using deuterated internal standards to correct for matrix effects .

What methodologies validate the use of read-across approaches for regulatory toxicity assessments of phenyl 3-methylbutanoate?

Advanced Research Question

- Category consistency checks : Verify structural and metabolic similarity between the target compound and analogs (e.g., hydrolysis product 3-methylbutanoic acid) using tools like the OECD QSAR Toolbox .

- In vitro assays : Compare cytotoxicity profiles (e.g., liver microsomal stability) across the category to confirm read-across reliability .

- Data gap analysis : Identify missing endpoints (e.g., genotoxicity) and prioritize experimental testing for high-risk analogs .

How can researchers design stability studies to assess phenyl 3-methylbutanoate degradation under varying environmental conditions?

Advanced Research Question

- Hydrolytic degradation : Simulate abiotic hydrolysis at different pH levels (pH 3–9) and temperatures (25–60°C) to identify degradation products (e.g., 3-methylbutanoic acid) .

- Photostability testing : Expose samples to UV light (e.g., 365 nm) and monitor degradation via LC-MS to assess photolytic pathways .

- Accelerated stability protocols : Use Arrhenius modeling to predict shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products